1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The unique structure of 1H-pyrrolo[2,3-b]pyridine derivatives allows for various modifications that can lead to compounds with diverse pharmacological profiles.
The compound is categorized under nitrogen-containing heterocycles, specifically pyrrolidines and pyridines. It is synthesized through various organic reactions, including cyclization and condensation methods. Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant biological activity, making them valuable in drug discovery and development .
1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- can be synthesized through several methods. One common approach involves the cyclo-condensation of substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives with active methylene compounds in acidic conditions. The reaction typically employs acetic acid as a solvent along with catalytic hydrochloric acid to facilitate the formation of the pyrrolo structure .
Another method involves using cyclopropyl amine and diisopropyl ethylamine in dichloromethane, followed by the addition of phosphonic anhydride to promote cyclization. This method allows for the introduction of cyclobutyl groups at the 2-position of the pyrrolo ring system .
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, 2-cyclobutyl- can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the identity and purity of synthesized compounds. For instance, high-resolution mass spectrometry may indicate the molecular ion peak corresponding to the expected molecular weight .
1H-Pyrrolo[2,3-b]pyridine derivatives are known to undergo various electrophilic substitution reactions due to their electron-rich nature. Common reactions include:
These reactions can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst presence to achieve desired substitution patterns .
The mechanism of action for compounds derived from 1H-pyrrolo[2,3-b]pyridine often involves inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to act as selective inhibitors of phosphodiesterase type 4B (PDE4B), which plays a critical role in inflammatory processes. The binding affinity and selectivity towards PDE4B can be evaluated using enzyme assays that measure the inhibition rates against various substrates.
In vitro studies have demonstrated that these compounds can significantly reduce tumor necrosis factor-alpha release from macrophages exposed to inflammatory stimuli, indicating their potential therapeutic effects in treating inflammatory diseases .
1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for pharmaceutical formulations and biological testing .
The applications of 1H-pyrrolo[2,3-b]pyridine derivatives extend across various fields:
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly termed azaindole, has evolved into a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases and indole derivatives. This bicyclic heterocycle features a six-membered pyridine ring fused with a five-membered pyrrole, creating a planar structure capable of diverse non-covalent interactions with biological targets. Early exploration focused on its potential as a kinase inhibitor core, leveraging its ability to occupy adenine-binding pockets through hydrogen bonding and π-stacking interactions. The scaffold’s synthetic versatility enabled systematic derivatization at positions 2, 3, 4, and 5, facilitating structure-activity relationship studies across multiple target classes [1].
Significant therapeutic milestones emerged through scaffold optimization:
Table 1: Therapeutic Applications of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Therapeutic Target | Representative Compound | Key Activity | Biological Effect | Reference Year |
---|---|---|---|---|
Phosphodiesterase 4B | 11h | IC₅₀ = 0.14 µM | TNF-α suppression | 2020 |
TNIK | Undisclosed lead | IC₅₀ <1 nM | IL-2 secretion inhibition | 2020 |
FGFR1-3 | 4h | IC₅₀ = 7-25 nM | 4T1 cell proliferation blockade | 2021 |
FLT3-ITD | CM5 | IC₅₀ ~1.8 µM | MV4-11 cell inhibition | 2023 |
JAK2 | Example 1 (patent) | Not specified | Anti-proliferative | 2011 |
The scaffold’s optimization has been accelerated by advances in synthetic methodology. Key intermediates like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1190310-15-6) enabled efficient derivatization via transition-metal-catalyzed coupling, reductive amination, and nucleophilic substitution. These synthetic routes allowed medicinal chemists to systematically probe steric, electronic, and physicochemical properties while maintaining the core’s topological advantages [6] .
The incorporation of a cyclobutyl moiety at the 2-position of 1H-pyrrolo[2,3-b]pyridine represents a strategic design choice to modulate target engagement, selectivity, and physicochemical properties. Cyclobutyl’s distinct characteristics—high fraction of sp³ carbons, moderate ring strain (110 kJ/mol), and conical conformation—enable unique vector positioning and enhanced three-dimensional coverage compared to phenyl or cyclohexyl substituents. This section examines its validated roles:
Steric and Electronic Optimization: In PDE4B inhibitors, cyclobutyl-containing analogs demonstrated nuanced structure-activity relationships. Compound 11b (2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) exhibited reduced activity (IC₅₀ >1 µM) compared to azetidine derivative 11f (IC₅₀ = 0.11 µM). This suggested suboptimal filling of the hydrophobic pocket, likely due to cyclobutyl’s larger van der Waals radius (≈4.5 Å) versus azetidine (≈3.8 Å). Fluorination at C3 of cyclobutyl (11c) marginally improved potency (IC₅₀ = 0.6 µM), attributed to enhanced electrostatic complementarity and metabolic stability. These findings highlighted cyclobutyl’s utility for steric tuning when combined with electronic modulation [1].
Conformational Restriction and Target Engagement: Cyclobutyl’s puckered structure imposes torsional constraints on appended groups. In FLT3 inhibitors, 2-cyclobutyl derivatives exhibited superior potency over cyclohexyl analogs due to precise orientation toward back pocket II in DFG-out conformations. Molecular modeling revealed cyclobutyl’s Cγ carbons formed favorable hydrophobic contacts with gatekeeper residues (e.g., F691), reducing off-target kinase binding. This explained the >10-fold selectivity improvements over KIT and PDGFR observed in CM series compounds [4].
Table 2: Comparative Analysis of 2-Substituted Pyrrolo[2,3-b]pyridines in Lead Optimization
Substituent | Target | Representative Compound | IC₅₀/Activity | Key Advantage |
---|---|---|---|---|
Cyclobutyl | FLT3 | CM5 | MV4-11: ~1.8 µM | Optimal hydrophobic filling |
3-Fluorocyclobutyl | PDE4B | 11c | PDE4B IC₅₀ = 0.6 µM | Enhanced metabolic stability |
3,3-Difluoroazetidine | PDE4B | 11h | PDE4B IC₅₀ = 0.14 µM | Balanced potency/selectivity |
Azetidine | PDE4B | 11f | PDE4B IC₅₀ = 0.11 µM | Compact hydrophobic engagement |
Cyclopropyl | PDE4B | 11a | PDE4B IC₅₀ = 0.63 µM | Reduced steric clash |
Solubility and Permeability Enhancement: Cyclobutyl’s aliphatic nature lowers cLogP by ≈0.5–1.0 units versus phenyl analogs, improving aqueous solubility. In JAK inhibitors, 2-cyclobutyl derivatives exhibited 3-fold higher membrane permeability (PAMPA assay) than phenyl counterparts, attributed to reduced molecular polarity without compromising target affinity. This balance proved critical for central nervous system penetration in PDE4B programs [5].
Metabolic Stability Considerations: The cyclobutyl ring resists oxidative metabolism better than cyclopentyl due to ring strain directing phase I metabolism toward less vulnerable positions. Fluorinated derivatives (e.g., 3-fluoro- and 3,3-difluorocyclobutyl) further improved microsomal stability in hepatic incubations, with half-life extensions >2-fold over non-fluorinated analogs. This property was leveraged in FGFR inhibitors to reduce clearance rates [1] [6].
Synthetic Accessibility: Cyclobutanone intermediates enable efficient installation via reductive amination or nucleophilic addition. Chan-Lam coupling on pyrrolopyridine boronic acids provided direct access to 2-aryl and 2-cyclobutyl variants. The cyclobutyl group’s compatibility with multi-step sequences—including saponification, amide coupling (T3P/DIPEA), and metal-catalyzed reactions—facilitated rapid analog synthesis for structure-activity relationship exploration [1] [4].
The 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine motif thus represents a versatile pharmacophore element that continues to enable precision engineering of drug-like properties across diverse target classes. Its judicious application addresses classical medicinal chemistry challenges including selectivity cliffs, metabolic liabilities, and physicochemical optimization.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8